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Introduction
Lymphoscan, a radiopharmaceutical containing Technetium-99m labeled human serum

albumin (Tc-99m HSA), is a valuable tool for the functional and anatomical assessment of the

lymphatic system. Its use in lymphoscintigraphy, a nuclear medicine imaging technique, allows

for the visualization and quantification of lymphatic flow dynamics. This is crucial for the

diagnosis and management of lymphatic disorders such as lymphedema, for staging various

cancers through sentinel lymph node mapping, and for evaluating the impact of novel

therapeutics on lymphatic function. These application notes provide detailed protocols and data

for utilizing Lymphoscan in preclinical and clinical research.

The principle behind Lymphoscan's utility lies in the particle size of the albumin colloid, which,

when injected intradermally or subcutaneously, is readily taken up by the lymphatic capillaries.

[1][2] The radiolabel allows for external imaging using a gamma camera, tracking the agent's

path through lymphatic vessels and its accumulation in lymph nodes. This enables both

qualitative and quantitative assessment of lymphatic drainage.[3][4]

Key Applications
Diagnosis and Assessment of Lymphedema: Lymphoscintigraphy with Lymphoscan is

considered a gold standard for differentiating lymphedema from other causes of limb
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swelling.[1] It can identify patterns of lymphatic obstruction, dermal backflow, and collateral

vessel formation.[3]

Sentinel Lymph Node (SLN) Mapping: In oncology, particularly for melanoma and breast

cancer, Lymphoscan is used to identify the first lymph node(s) that drain a primary tumor.[5]

[6] This allows for targeted biopsy, reducing the morbidity associated with complete lymph

node dissection.[5]

Evaluating Therapeutic Interventions: The quantitative nature of Lymphoscan imaging

allows for the objective assessment of treatments aimed at improving lymphatic function,

such as manual lymphatic drainage, compression therapy, or novel lymphangiogenic drugs.

[7]

Drug Development: For drugs intended to be delivered via the lymphatic system or those

that may impact lymphatic function, Lymphoscan can be a critical tool in preclinical and

clinical development to assess drug delivery and potential off-target effects.

Quantitative Data Summary
The following tables summarize quantitative data from various studies using Tc-99m HSA for

lymphatic flow assessment.
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Parameter
Normal/Control
Subjects

Lymphedema
Patients

Reference(s)

Mean Transit Time

(MTT) - Upper Limb
5.4 ± 2.5 minutes 60.1 ± 27.7 minutes [2]

Ilioinguinal Lymph

Node Uptake (%)
19.7% (Mean) 5.5% (Mean) [4]

Axillary Lymph Node

Uptake (%)

Median ~0.1% at 45

min

Lower uptake

compared to the

contralateral normal

arm

[8][9]

Injection Site

Clearance Rate

Constant (k)

0.31% ± 0.05% per

minute

No significant

difference from normal

in some studies

[10]

Lymphatic Flow Rate

(Upper Limb)

10.4 ± 7.3 cm/min (to

sentinel node in

melanoma patients)

Not specified [11]

Transport Index (TI) < 10 > 10 (pathological) [7]

Table 1: Quantitative parameters for lymphatic function in normal subjects and lymphedema

patients.

Time Post-Injection
Axillary Lymph Node
Visualization Rate (Normal
Upper Limb)

Reference(s)

≤ 15 minutes ~46% [8][9]

16 - 30 minutes Increased visualization [8][9]

31 - 45 minutes
~92% cumulative visualization

of lymphatic tracts
[8][9]

46 - 60 minutes
~86% cumulative visualization

of axillary nodes
[8][9]
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Table 2: Time to visualization of axillary lymph nodes in normal subjects.

Experimental Protocols
Protocol 1: Assessment of Lymphedema in Extremities
This protocol is designed for the qualitative and quantitative evaluation of lymphatic function in

patients with suspected lymphedema.

1. Patient Preparation:

No special preparation is required.[12]

If the patient uses compression garments, they should be removed 3-4 hours prior to the

study.[13]

For patient comfort, a topical anesthetic cream (e.g., EMLA cream) can be applied to the

injection sites 1-2 hours before the procedure.[12]

The patient should be informed about the procedure and the need to remain still during

imaging.

2. Radiopharmaceutical Preparation and Injection:

Radiopharmaceutical: Technetium-99m Human Serum Albumin (Tc-99m HSA).

Dose: 1 mCi (37 MBq) in a volume of 0.1-0.2 mL per injection site.[14][15]

Injection: Administer via intradermal injection into the first or second interdigital web space of

both feet (for lower extremities) or hands (for upper extremities).[12][13] Bilateral injections

are performed for comparison.[2] A fine-gauge needle (25-27G) should be used.[15]

3. Imaging Acquisition:

Equipment: A large field-of-view gamma camera with a low-energy, high-resolution (LEHR)

collimator.[1]

Dynamic Imaging: Immediately following injection, acquire dynamic images of the limb and

corresponding nodal basin (inguinal or axillary).
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Matrix: 64x64 or 128x128.[1][13]

Frame Rate: 30-60 seconds per frame for 20-45 minutes.[1][13][14]

Static Imaging: Acquire static images of the entire limb and nodal basin at later time points.

Lower Extremities: At 15, 30, and 90 minutes post-injection.[13]

Upper Extremities: Sequential static images for up to 1 hour, with a possible delayed

image at 2 hours.[13]

Patient Activity: To stimulate lymphatic flow, patients with lower extremity edema can be

encouraged to walk for a short period after the initial dynamic acquisition.[12] Patients with

upper extremity edema can be asked to clench and unclench their hands.[12]

4. Data Analysis:

Qualitative Analysis: Visually assess the images for:

Time to appearance of lymphatic channels and regional lymph nodes.

Symmetry of lymphatic drainage.

Presence of collateral lymphatic vessels.

Evidence of dermal backflow (tracer accumulation in the skin).

Obstruction or interruption of lymphatic pathways.[3]

Quantitative Analysis:

Time-Activity Curves (TACs): Draw regions of interest (ROIs) over the injection site and

the regional lymph nodes on the dynamic images.[14][16] Generate TACs by plotting the

counts within each ROI against time.[16]

Transport Index (TI): Calculate the TI based on a scoring system of five criteria: lymphatic

transport kinetics, distribution pattern, time to appearance of lymph nodes, and
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visualization of lymph nodes and vessels. A score of <10 is normal, while >10 is

pathological.

Nodal Uptake Percentage: Calculate the percentage of the injected dose that accumulates

in the regional lymph nodes at a specific time point (e.g., 1.5 hours).[4]

Mean Transit Time (MTT): This can be calculated from the TACs of the injection site and

the nodal basin, providing a measure of the average time for the tracer to travel between

these two points.[2]
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Patient Preparation

Radiopharmaceutical Administration

Image Acquisition

Data Analysis

Patient Consultation & Consent

Removal of Compression Garments

Application of Topical Anesthetic

Prepare 1 mCi Tc-99m HSA (Lymphoscan)

Intradermal Injection
(Interdigital Web Space)

Dynamic Imaging
(0-45 min post-injection)

Patient Exercise
(e.g., walking)

Qualitative Assessment
(Visual Interpretation)

Quantitative Assessment
(ROI Analysis, TACs)

Static Imaging
(e.g., 90 min, 2 hrs)

Diagnostic Report

Calculate Parameters
(TI, Uptake %, MTT)
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Fig. 1: Experimental workflow for lymphedema assessment.
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Visual Assessment Criteria

Scoring Calculation & Interpretation

Transport Kinetics
(e.g., no delay, extreme delay)

Assign Score
(0-9 for each criterion)

Distribution Pattern
(e.g., normal, diffuse)

Time to Node Appearance
(minutes)

Lymph Node Visualization
(e.g., clear, faint, none)

Lymph Vessel Visualization
(e.g., clear, faint, none)

Sum of Scores

Transport Index (TI)

TI < 10: Normal
TI > 10: Pathological

Click to download full resolution via product page

Fig. 2: Logical relationship for Transport Index calculation.

Protocol 2: Sentinel Lymph Node Mapping in Melanoma
and Breast Cancer
This protocol outlines the procedure for identifying the sentinel lymph node(s) draining a

primary tumor.

1. Patient Preparation:

Patient consultation and explanation of the procedure.[13]

For breast cancer patients, imaging is often performed the day before or the morning of

surgery.[13]

No other specific preparation is generally required.
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2. Radiopharmaceutical Preparation and Injection:

Radiopharmaceutical: Technetium-99m Human Serum Albumin (Tc-99m HSA) or other

approved nanocolloids.

Dose: 0.3-1.0 mCi (11-37 MBq) in a total volume of 0.2-0.4 mL, often divided into 2-4

injections.[5][15]

Injection Technique:

Melanoma: Intradermal injections around the primary tumor or biopsy scar, typically at 4

sites.[13] Injections should be within 5 mm of the lesion/scar.[13]

Breast Cancer: Peritumoral, periareolar, or intradermal injections over the tumor are

common.[13][15] The choice of technique may depend on institutional preference and

tumor location.

3. Imaging Acquisition:

Equipment: Gamma camera with a LEHR collimator.

Dynamic Imaging: Immediately after injection, acquire dynamic images (e.g., 30 seconds per

frame for 20 minutes) to visualize the lymphatic channels and the first draining node(s).[13]

[17]

Static Imaging: Acquire anterior and lateral static images at 20-30 minutes post-injection to

clearly delineate the SLN(s).[13][18] Delayed imaging at 1-2 hours may be performed if the

SLN is not visualized initially.

Skin Marking: The location of the SLN on the skin is marked with a permanent marker, often

with the aid of a Co-57 source for anatomical reference, to guide the surgeon.[17]

4. Intraoperative Detection:

During surgery, a handheld gamma probe is used to locate the "hot" sentinel node(s) for

excision. The surgeon is guided by the preoperative skin markings and the audible signal

from the probe.
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Fig. 3: Workflow for Sentinel Lymph Node (SLN) mapping.
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Conclusion
Lymphoscintigraphy with Lymphoscan (Tc-99m HSA) is a robust and versatile technique for

studying lymphatic flow dynamics. It provides essential diagnostic information for lymphedema

and is a cornerstone of modern surgical oncology for sentinel node mapping. The ability to

quantify lymphatic function opens avenues for objective monitoring of disease progression and

response to therapy. For professionals in drug development, this methodology offers a reliable

way to assess the lymphatic transport of novel compounds and their potential effects on the

lymphatic system. Standardization of protocols, as outlined in these notes, is critical for

obtaining reproducible and comparable results across different research and clinical settings.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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